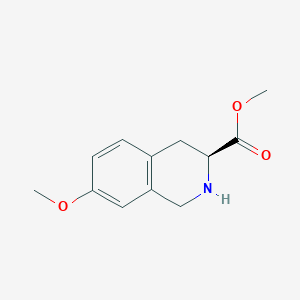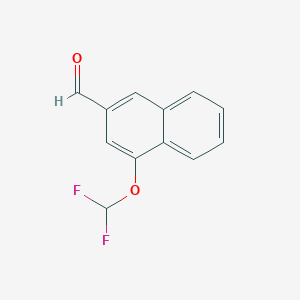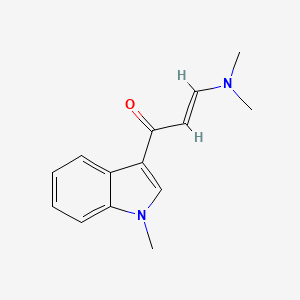
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones. This compound features a pyridazinone core substituted with a tetrahydronaphthalenyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 2-naphthol, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalene.
Nitration and Reduction: The tetrahydronaphthalene is nitrated to form 2-nitrotetrahydronaphthalene, which is then reduced to 2-aminotetrahydronaphthalene.
Cyclization: The 2-aminotetrahydronaphthalene reacts with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency.
化学反应分析
Types of Reactions
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridazinone ring to a pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of pyridazine derivatives.
Substitution: Formation of various substituted pyridazinones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
6-Phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
6-(2-Naphthyl)pyridazin-3(2H)-one: Similar structure but with a naphthyl group instead of a tetrahydronaphthalenyl group.
Uniqueness
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, bioavailability, and interaction with specific molecular targets.
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H14N2O/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17) |
InChI 键 |
XPJKVTNWFZFNLE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NNC(=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)





![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)





